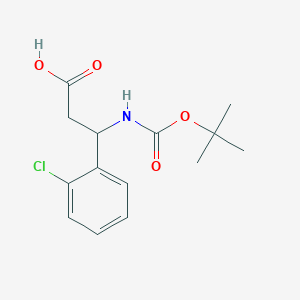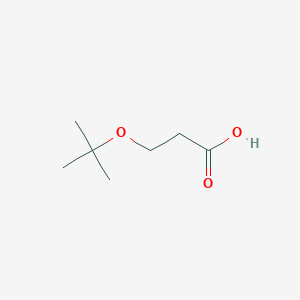
3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid
Übersicht
Beschreibung
The compound 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid is a chemical of interest due to its structural characteristics and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some properties and synthetic methods that might be applicable.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include esterification and protection of functional groups. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, an intermediate in the production of Biotin, was achieved through a three-step process starting from L-cystine, with an overall yield of 67% . This suggests that the synthesis of 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid could also involve similar protection strategies for the amino group using tert-butoxycarbonyl (Boc) and possibly a chlorination step to introduce the 2-chlorophenyl group.
Molecular Structure Analysis
The molecular structure and vibrational spectra of compounds similar to 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid can be studied using techniques such as Fourier transform infrared (FT-IR) and Raman spectroscopy. For example, the molecular structure and properties of 4-amino-3(4-chlorophenyl) butanoic acid were analyzed using Hartree–Fock and B3LYP methods, providing insights into the vibrational modes, molecular orbitals, and thermodynamic properties . These methods could be applied to the compound of interest to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular orbital analysis. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the energy gap between them, are critical in determining the chemical reactivity. The first-order hyperpolarizability and related properties can also be calculated to understand the non-linear optical properties and stability of the molecule . These analyses can provide valuable information on the types of chemical reactions that 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on computational studies. For instance, the computed thermodynamic properties, such as zero-point vibrational energies, rotational constants, entropies, and dipole moment, can offer insights into the stability and behavior of the compound under different conditions . Additionally, the potential energy distribution (PED) can help in understanding the contribution of different vibrational modes to the overall molecular vibrations. These properties are essential for the practical application and handling of the compound.
Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation in Pharmacophore Preparation
Kubryk and Hansen (2006) explored the asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands, which led to the synthesis of a beta-amino acid pharmacophore, a compound structurally related to 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid. This process highlighted the compound's utility in synthesizing amino esters with high enantiomeric excess, important for pharmaceutical applications (Kubryk & Hansen, 2006).
Synthesis of Neuroexcitant Analogues
Pajouhesh et al. (2000) described the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The process involved coupling a glycine derivative similar to 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid with other compounds, yielding enantiopure products with high enantiomeric excess (Pajouhesh et al., 2000).
Catalyst in N-tert-Butoxycarbonylation of Amines
Heydari et al. (2007) studied the N-tert-butoxycarbonylation of amines, using a catalyst related to 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid. This process is significant for producing N-Boc derivatives chemoselectively, essential in peptide synthesis and protecting amino acids from racemization (Heydari et al., 2007).
Synthesis of Thiadiazole Derivatives with Antimicrobial Activity
Pund et al. (2020) synthesized new compounds from a starting material structurally similar to 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid, leading to thiadiazole derivatives. These compounds demonstrated significant antimicrobial activities, showcasing the compound's potential in developing new antimicrobial agents (Pund et al., 2020).
Intermediate in Synthesis of Natural Products
Qin et al. (2014) utilized a derivative of 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid as a key intermediate in the synthesis of Biotin, a crucial vitamin involved in metabolic processes. This study highlights the compound's role in synthesizing biologically significant molecules (Qin et al., 2014).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKHFGREKMCWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395845 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid | |
CAS RN |
284493-66-9 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284493-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole](/img/structure/B1334182.png)


![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)









